3-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-dicarboxamide is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.295 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, along with two carboxamide groups at the 2 and 4 positions of the pyridine ring. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-dicarboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction, where a cyclopropyl halide reacts with a nucleophile.
Formation of the Carboxamide Groups: The carboxamide groups can be introduced through the reaction of the pyridine ring with an amine and a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the cyclopropoxy group or the carboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-dicarboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A similar compound with a pyridine ring and carboxamide groups, but with different substituents.
3-Cyclopropoxy-N2,N4,N4-trimethylpyridine-2,4-diamine: A compound with a similar structure but with amine groups instead of carboxamide groups.
Uniqueness
3-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-dicarboxamide is unique due to the presence of the cyclopropoxy group and the specific arrangement of the carboxamide groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17N3O3 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-N,2-N,4-N-trimethylpyridine-2,4-dicarboxamide |
InChI |
InChI=1S/C13H17N3O3/c1-14-12(17)9-6-7-15-10(13(18)16(2)3)11(9)19-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,14,17) |
InChI Key |
WGSAARHNNQASGP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=NC=C1)C(=O)N(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.